4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]benzenesulfonamide, monosodium salt (SM-19712)
Compound Description: SM-19712 is a novel and potent endothelin converting enzyme (ECE) inhibitor. It has demonstrated dose-dependent attenuation of ischemia/reperfusion-induced renal dysfunction and tissue damage in rats. [] SM-19712 effectively suppresses the elevation of endothelin-1 (ET-1) content in the kidney after ischemia/reperfusion, suggesting its potential therapeutic value for ischemic acute renal failure. []
Relevance: SM-19712 is structurally related to 4-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide through the presence of the 4-chlorobenzenesulfonamide moiety. Both compounds share a common core structure with a substituted pyrazole ring, highlighting their membership within a similar chemical class. The variation lies in the substituents on the pyrazole ring and the linker between the pyrazole and sulfonamide moieties, which may contribute to differences in their biological activity. []
Compound Description: GPR39-C3 is a previously described "GPR39-selective" agonist known for its activity at the G protein–coupled receptor GPR39. [] Its signaling patterns have been compared to other novel GPR39 agonists, revealing probe-dependent and pathway-dependent allosteric modulation by zinc. []
Relevance: GPR39-C3 shares a structural resemblance with 4-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide due to the presence of a chlorophenylmethanesulfonamide moiety and a pyrimidine ring. [] The key difference lies in the substitution pattern on the pyrimidine ring and the linker connecting the pyrimidine and sulfonamide moieties. These structural variations contribute to their distinct pharmacological profiles and target selectivity. Notably, both compounds feature a pyrimidine ring substituted with an amino group linked to an aromatic sulfonamide, indicating their classification within a similar chemical space. []
Compound Description: LY2784544 is a kinase inhibitor that has been identified as a novel GPR39 agonist. [] It displays probe-dependent and pathway-dependent allosteric modulation by zinc at GPR39, similar to other identified agonists. [] Its activity at GPR39 is comparable or even more potent than its reported kinase inhibitory activity in whole-cell assays, highlighting the importance of considering understudied G protein–coupled receptors as potential off-targets for kinase inhibitors. []
Relevance: While not sharing the same core scaffold as 4-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide, LY2784544 possesses a key structural similarity: the presence of a substituted pyrazole ring. [] This common feature, combined with their shared activity at GPR39, suggests a potential link in their mechanism of action and a common pharmacophoric element related to GPR39 activation. This finding further emphasizes the relevance of studying structural analogs and exploring shared features for a better understanding of drug-target interactions and potential off-target effects. []
Compound Description: GSK2636771, a kinase inhibitor, has been identified as a novel GPR39 agonist. [] Similar to LY2784544, it shows allosteric modulation by zinc at GPR39 and its activity at this receptor is comparable to its kinase inhibitory activity. []
Relevance: Although not directly related to 4-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide in terms of core structure, GSK2636771 shares a significant connection through its novel activity as a GPR39 agonist. [] The discovery of GSK2636771 and LY2784544 as GPR39 agonists, despite their primary classification as kinase inhibitors, suggests a potential overlap in the structural features responsible for their interaction with both targets. This finding highlights the need to investigate seemingly unrelated compounds with similar biological activity to uncover common pharmacophoric elements and potentially understand off-target effects. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.